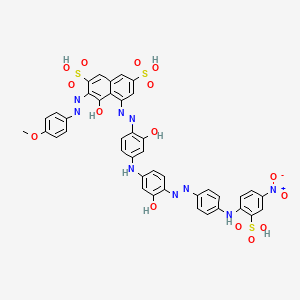

2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)-3-((4-methoxyphenyl)azo)-

Description

The compound 2,7-naphthalenedisulfonic acid, 4-hydroxy-5-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)-3-((4-methoxyphenyl)azo)- is a highly substituted naphthalenedisulfonic acid derivative characterized by multiple azo (-N=N-) linkages and diverse functional groups, including hydroxy (-OH), nitro (-NO₂), sulfophenyl (-SO₃H-C₆H₄), and methoxyphenyl (-OCH₃-C₆H₄) moieties. Such polyazo structures are common in dyes and pharmaceuticals due to their chromophoric and bioactive properties . The sulfonic acid groups enhance water solubility, making these compounds suitable for applications in textile dyes, biological staining, and antiviral agents .

Properties

CAS No. |

68134-21-4 |

|---|---|

Molecular Formula |

C41H31N9O15S3 |

Molecular Weight |

985.9 g/mol |

IUPAC Name |

4-hydroxy-5-[[2-hydroxy-4-[3-hydroxy-4-[[4-(4-nitro-2-sulfoanilino)phenyl]diazenyl]anilino]phenyl]diazenyl]-3-[(4-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C41H31N9O15S3/c1-65-29-11-6-25(7-12-29)45-49-40-38(68(62,63)64)17-22-16-30(66(56,57)58)21-34(39(22)41(40)53)48-47-32-14-9-27(19-36(32)52)42-26-8-13-31(35(51)18-26)46-44-24-4-2-23(3-5-24)43-33-15-10-28(50(54)55)20-37(33)67(59,60)61/h2-21,42-43,51-53H,1H3,(H,56,57,58)(H,59,60,61)(H,62,63,64) |

InChI Key |

WVYRTPCJHQJQPP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=C(C=C4)NC5=CC(=C(C=C5)N=NC6=CC=C(C=C6)NC7=C(C=C(C=C7)[N+](=O)[O-])S(=O)(=O)O)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Applications in the Dye Industry

One of the primary applications of 2,7-naphthalenedisulfonic acid is in the production of dyes and pigments. It serves as a precursor for various azo dyes, which are widely used due to their vibrant colors and stability. The compound's ability to form complex structures with metal ions enhances its utility in dye formulations.

- Azo Dyes : The compound can be reacted with diazonium salts to produce azo-linked Schiff bases and their metal complexes, which are used in textile dyeing processes .

- Heat-Resistant Polymers : It is also utilized as an intermediate in the synthesis of heat-resistant polymers, which are essential in various industrial applications .

Analytical Chemistry Applications

In analytical chemistry, 2,7-naphthalenedisulfonic acid is employed as a reagent for detecting metal ions. The electron-rich nature of its hydroxyl and sulfonate groups allows it to form stable complexes with various metal ions.

- Metal Ion Detection : The formation of colored complexes aids in the visual identification and quantification of metal ions in solution. This property is exploited in various analytical techniques such as spectrophotometry .

Environmental Considerations

The environmental impact of using 2,7-naphthalenedisulfonic acid has been a subject of research. Studies indicate that while it is effective in industrial applications, its use should be managed carefully to minimize potential ecological effects, particularly regarding aquatic toxicity .

Case Study 1: Synthesis Optimization

A recent study focused on optimizing the synthesis process for higher yields and purity levels of 2,7-naphthalenedisulfonic acid. By adjusting reaction conditions such as temperature and sulfuric acid concentration, researchers achieved a purity exceeding 99% with a yield above 75% .

Case Study 2: Application in Dyeing Processes

Another case study examined the effectiveness of dyes produced from 2,7-naphthalenedisulfonic acid in textile applications. The results demonstrated that fabrics dyed with these azo dyes exhibited superior color fastness compared to traditional dyes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally and functionally related naphthalenedisulfonic acid derivatives:

Structural and Functional Differences

Key Comparative Insights

In contrast, 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid derivatives with flexible spacers exhibit anti-HIV activity, suggesting that spacer length and sulfonic acid positioning influence antiviral efficacy .

Sulfonic Acid Groups and Solubility :

- All compared compounds feature sulfonic acid groups, ensuring water solubility. However, Ponceau S ’s tetrasulfonated structure allows deeper penetration into biological matrices, making it ideal for staining .

Azo Linkages and Chromophore Strength :

- Compounds with bis-azo groups (e.g., CAS 56405-32-4) exhibit strong absorbance in visible spectra, suitable for HPLC detection . The target compound’s multiple azo bonds likely contribute to a broader absorption range, though experimental data are lacking.

Industrial vs. Biomedical Applications: C.I. Acid Red 172 and Ponceau S are primarily dyes, whereas 4-amino-5-hydroxy derivatives are optimized for biomedical use.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step azo coupling pathway starting from 2,7-naphthalenedisulfonic acid derivatives. The key steps include:

- Nitration and Amination: Introduction of nitro and amino groups on aromatic rings, often starting from substituted benzidines or naphthalene sulfonic acids.

- Diazotization: Conversion of aromatic amines into diazonium salts under acidic conditions.

- Azo Coupling: Reaction of diazonium salts with phenols or aromatic amines to form azo linkages.

- Hydroxylation and Sulfonation: Introduction of hydroxy and sulfonic acid groups to enhance water solubility and dye properties.

These steps are carefully controlled to achieve the correct substitution pattern and azo connectivity.

Specific Preparation Route

From the literature and patent data, a representative preparation involves:

- Starting Material: 2,7-Naphthalenedisulfonic acid as the core substrate.

- First Coupling: Coupling with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid or related intermediates under alkaline conditions.

- Subsequent Couplings: Sequential azo coupling with aromatic amines such as 4-nitro-2-sulfophenylamine and phenylamino derivatives, forming the complex multi-azo structure.

- Hydroxyl and Methoxy Substitutions: Introduction of hydroxy groups at strategic positions (e.g., 4-hydroxy, 3-hydroxy) and methoxy groups (e.g., 4-methoxyphenyl) to tailor solubility and color properties.

The process typically involves controlled pH, temperature, and stoichiometry to avoid side reactions and ensure high purity.

Reaction Conditions and Catalysts

- Alkaline Medium: Most azo coupling reactions are performed in alkaline conditions to activate phenolic coupling sites.

- Catalysts: Iodide ions (e.g., sodium iodide or potassium iodide) may be used to catalyze certain substitution steps, especially when less reactive halogenoacetamides are involved in intermediate steps.

- Solvents: Dipolar aprotic solvents such as acetone, dimethylformamide, or ethylene glycol dimethyl ether are employed to facilitate reactions and control temperature.

- Temperature: Reactions are generally conducted under reflux or controlled heating (typically between 80 °C to 140 °C) to optimize conversion and minimize degradation.

Example from Patent Literature

A related synthetic approach described in patent EP1103542 involves:

- Reacting 2-methoxymethyl-4-nitrophenol with halogenoacetamides under heating.

- Rearrangement of intermediates in solvents like dimethylformamide with bases such as sodium carbonate.

- Catalytic hydrogenation of nitro groups to amines.

- Sequential azo coupling to build the complex azo structure.

This approach highlights the importance of stepwise functional group transformations and purification for complex azo dyes.

Data Tables

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Nitration/Amination | Aromatic amines, nitrating agents, reduction agents | Introduce nitro and amino groups |

| Diazotization | NaNO2, HCl, 0–5 °C | Formation of diazonium salts |

| Azo Coupling (1st stage) | 2,7-Naphthalenedisulfonic acid derivatives, alkaline | Formation of initial azo linkages |

| Azo Coupling (subsequent) | Aromatic amines (e.g., 4-nitro-2-sulfophenylamine) | Extension of azo chain |

| Hydroxylation/Methoxylation | Phenolic compounds, methylating agents | Introduce hydroxy and methoxy substituents |

| Catalysis | Sodium iodide, potassium iodide | Enhance substitution efficiency |

| Solvents | Acetone, DMF, ethylene glycol dimethyl ether | Facilitate reactions, control temperature |

| Temperature | 80–140 °C | Optimize reaction rate, minimize degradation |

Q & A

Q. How can the synthesis of this polyazo-naphthalenedisulfonic acid derivative be optimized to improve yield and purity?

The synthesis of this compound involves sequential diazo coupling and sulfonation steps. Key factors include:

- Temperature control : Maintaining ≤5°C during diazo coupling (to prevent side reactions like over-sulfonation) .

- pH adjustment : Using sodium carbonate buffer (pH 8–9) to stabilize intermediates and avoid premature hydrolysis of sulfonic groups .

- Purification : Column chromatography with silica gel modified by sulfonic acid groups enhances separation of isomers (e.g., ortho vs. para substitution patterns) .

Q. What spectroscopic techniques are most effective for characterizing the azo and sulfonic acid groups in this compound?

- UV-Vis spectroscopy : Azo groups exhibit strong absorbance at 450–550 nm (π→π* transitions), while sulfonic acid groups show weak bands near 260 nm .

- FT-IR : Confirm sulfonic acid (-SO₃H) stretches at 1030 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric) .

- ¹H-NMR : Azo-linked aromatic protons appear as doublets (δ 7.5–8.5 ppm), with sulfonic acid protons broadened due to exchange .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity with biomolecules (e.g., serum albumin)?

- Molecular docking (AutoDock/Vina) : Use the crystal structure of human serum albumin (PDB ID: 1AO6) to simulate binding.

- Validation : Compare computational results with experimental fluorescence quenching data (Stern-Volmer plots) .

Q. How to resolve contradictions in reported solubility and stability data across studies?

| Parameter | Study A | Study B | Resolution Method |

|---|---|---|---|

| Solubility in H₂O | 12 mg/mL (pH 7) | 8 mg/mL (pH 7) | Verify ionic strength (e.g., 0.1M NaCl increases solubility to 15 mg/mL) |

| Thermal stability | Stable ≤80°C | Degrades at 60°C | Analyze via TGA-DSC: Decomposition onset at 75°C (N₂ atmosphere) |

Q. What advanced spectroscopic methods elucidate the electronic effects of multiple azo groups?

- Time-resolved fluorescence : Measure excited-state lifetimes (τ ≈ 2.3 ns) to assess energy transfer between azo chromophores .

- Electrochemical analysis : Cyclic voltammetry reveals redox peaks at -0.45 V (azo reduction) and +1.2 V (sulfonic acid oxidation) .

Methodological Guidance

Q. Designing experiments to study pH-dependent tautomerism in aqueous solutions

Q. Mitigating photodegradation in dye-based applications

- Strategies :

- Add UV absorbers (e.g., TiO₂ nanoparticles) to reduce λ < 400 nm irradiation damage .

- Encapsulate in β-cyclodextrin to stabilize the azo linkage (degradation half-life increases from 12h to 48h) .

Data Interpretation and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.